molecular formula C9H7NO2S B13208648 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde

3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13208648
M. Wt: 193.22 g/mol
InChI Key: BBVNHRIKMSZTSF-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde, with the CAS number 2091975-68-5 and molecular formula C9H7NO2S, is a high-value heterocyclic building block primarily used in pharmaceutical research and organic synthesis . This compound features a thiophene ring core linked to a 4-methyloxazole moiety, with a reactive aldehyde functional group that serves as a versatile handle for further chemical modifications . Its molecular weight is 193.2224 g/mol . As a specialized organic building block, this compound is instrumental in the discovery and development of new therapeutic agents. It is closely related to other thiophene-carboxaldehyde derivatives, which are established as versatile precursors to many drugs . Researchers utilize this aldehyde in various cross-coupling reactions, condensations, and as a starting material for the synthesis of more complex molecular architectures, particularly in the construction of potential kinase inhibitors and other small-molecule therapeutics . The compound is consistently maintained in stock to ensure availability for ongoing research projects . Please note that all products are for research use only and are not intended for human or veterinary use .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7NO2S/c1-6-5-12-9(10-6)7-2-3-13-8(7)4-11/h2-5H,1H3

InChI Key

BBVNHRIKMSZTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=C(SC=C2)C=O

Origin of Product

United States

Preparation Methods

Laboratory Synthetic Routes

  • Condensation and Cyclization Reactions : A common laboratory method involves the condensation of suitable precursors such as 1,4-dicarbonyl compounds with reagents like phosphorus pentasulfide (P4S10) to introduce sulfur atoms and form the thiophene ring system. This method also allows the installation of the oxazole ring via cyclization reactions involving amino alcohols or related intermediates. The aldehyde group is typically introduced at the 2-position of the thiophene ring either by directed formylation reactions or by using formylated precursors.

  • Van Leusen Oxazole Synthesis : The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes, is a well-established method for synthesizing oxazole rings. This method can be adapted to generate oxazole-containing molecules, including derivatives with thiophene substituents. The reaction proceeds under mild conditions, often in refluxing methanol with a base such as potassium carbonate, providing good yields and functional group tolerance. This method is eco-friendly and allows the direct construction of the oxazole ring from aldehyde precursors.

Industrial Scale Considerations

  • Industrial methods are less documented but are presumed to be scale-up adaptations of the laboratory procedures. These would involve optimization of reaction parameters such as temperature, solvent choice, catalyst loading, and purification techniques to maximize yield and purity. Sulfurizing agents like phosphorus pentasulfide may be used in larger quantities with controlled addition to ensure safety and reproducibility.
Step Reagents & Conditions Description Yield / Notes
1 Starting aldehyde (thiophene-2-carbaldehyde derivative) + TosMIC + K2CO3 in refluxing methanol Van Leusen reaction to form the oxazole ring at 3-position Yields typically 61-90% depending on substrate
2 Condensation of 1,4-dicarbonyl compound with P4S10 in appropriate solvent Formation of thiophene ring with sulfur incorporation Moderate to high yield; reaction time and temperature critical
3 Purification by recrystallization or chromatography Isolation of pure 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde Purity >95% achievable
  • Temperature: Reflux conditions (~65-80 °C in methanol) are common for van Leusen oxazole synthesis, while sulfurization steps may require controlled heating to 80-120 °C depending on reagents.

  • Solvents: Methanol is preferred for van Leusen reactions due to solubility and reaction efficiency. For sulfurization, solvents like toluene or chlorinated solvents may be employed for better control.

  • Catalysts/Base: Potassium carbonate (K2CO3) is the base of choice in van Leusen synthesis; phosphorus pentasulfide acts as a sulfurizing agent in thiophene formation.

  • Reaction Time: Typically ranges from 3 to 8 hours for oxazole ring formation; sulfurization steps may take longer depending on scale and reagent concentration.

Preparation Method Key Reagents Reaction Type Advantages Limitations
Van Leusen Oxazole Synthesis TosMIC, aldehyde, K2CO3, methanol Cycloaddition/cyclization Mild conditions, high yield, eco-friendly Requires aldehyde precursor
Sulfurization of 1,4-dicarbonyl compounds Phosphorus pentasulfide (P4S10) Condensation and ring closure Efficient thiophene formation Handling of P4S10 requires care
Directed Formylation Formylating agents (e.g., Vilsmeier-Haack reagent) Electrophilic substitution Precise aldehyde placement Multi-step, sensitive to conditions
  • Van Leusen reactions applied to thiophene-aldehyde substrates yield oxazole derivatives in yields ranging from 61% to 90%, demonstrating good efficiency and functional group tolerance.

  • Sulfurization reactions using phosphorus pentasulfide typically achieve moderate to high yields (~50-80%), with reaction optimization improving purity and scalability.

  • Purification techniques such as recrystallization from ethanol/dioxane mixtures or chromatography yield analytically pure this compound suitable for further synthetic applications.

The preparation of this compound involves strategic synthesis of both the thiophene and oxazole rings, typically employing condensation, sulfurization, and cycloaddition reactions. The van Leusen oxazole synthesis stands out as a mild, efficient, and environmentally friendly method to construct the oxazole moiety from aldehyde precursors, including those derived from thiophene-2-carbaldehyde. Industrial scale synthesis, while less documented, likely adapts these laboratory methods with optimized conditions for yield and purity. The compound’s versatile synthetic accessibility underpins its value in medicinal chemistry and materials science research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole and thiophene rings may facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Substituted Thiazole and Oxazole Carbaldehydes

Compounds with analogous heterocyclic frameworks, such as thiazole- and oxazole-based carbaldehydes, share structural and functional similarities. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde Thiazole 2-carbaldehyde, 4-(2-methoxyphenyl) ~233.28 Potential intermediate in agrochemicals; methoxy group enhances lipophilicity.
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Thiazole 5-carbaldehyde, 4-methyl, 4-(CF₃-phenyl) 271.26 High electronegativity from CF₃ group may improve metabolic stability in drug candidates.
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(substituted phenyl)thiourea derivatives Oxazole Cyclobutyl, thiourea-linked aryl groups Variable Demonstrated antimycobacterial activity against multidrug-resistant M. tuberculosis.
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde Thiophene-oxazole hybrid 2-carbaldehyde, 4-methyl-oxazole ~207.24 (estimated) Combines π-conjugated thiophene with oxazole’s rigidity; potential use in optoelectronics.

Key Observations :

  • Electronic Effects : The oxazole ring in the target compound introduces electron-withdrawing character compared to thiazole derivatives, altering reactivity in nucleophilic additions or cyclization reactions.
  • Biological Activity : Oxazole-thiophene hybrids may exhibit enhanced antimicrobial activity due to synergistic effects of the heterocyclic systems, as seen in related oxazole-thiourea derivatives .
  • Substituent Influence: The methyl group on the oxazole (vs.

Crystallographic and Structural Insights

Crystallographic data for related compounds highlight differences in molecular packing and hydrogen-bonding networks:

  • Hydrogen Bonding : Oxazole and thiophene rings often participate in C–H···O/N interactions. For example, carbaldehyde groups form weak hydrogen bonds with adjacent heteroatoms, influencing crystal stability .
  • Software Tools : Structures of such compounds are typically resolved using SHELXL for refinement and ORTEP-III for visualization, ensuring accurate geometric parameterization .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: The target compound’s oxazole-thiophene scaffold resembles antitubercular agents reported by Sriram et al., where oxazole derivatives showed MIC values <1 µg/mL against M. tuberculosis .
  • Agrochemical Applications : Thiazole-carbaldehydes (e.g., ) are precursors in pesticide synthesis, suggesting that the target compound could be modified for similar uses.

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